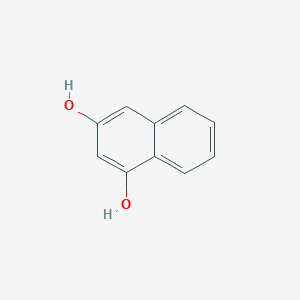

1,3-Naphtalènediol

Vue d'ensemble

Description

NSC-115890, également connu sous le nom de 1,3-dihydroxynaphtalène, est un composé chimique de formule moléculaire C10H8O2. Il s'agit d'un dérivé du naphtalène, caractérisé par la présence de deux groupes hydroxyle aux positions 1 et 3 sur le cycle naphtalène.

Applications De Recherche Scientifique

1,3-dihydroxynaphthalene has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds.

Biology: It is studied for its potential antioxidant properties.

Industry: It is used in the production of dyes and pigments.

Mécanisme D'action

Target of Action

1,3-Naphthalenediol, also known as 1,3-Dihydroxynaphthalene or Naphthoresorcinol , is a compound with the molecular formula C10H8O2 . .

Mode of Action

It belongs to the class of organic compounds known as naphthols and derivatives . These are naphthalene derivatives carrying one or more hydroxyl (-OH) groups at any ring position

Biochemical Pathways

It is known that 1,3-dihydroxynaphthalene is a dye intermediate forming stable colors when applied with particular mordants and in mixtures with other oxidizing dyes . This suggests that it may interact with biochemical pathways related to color formation or oxidation processes.

Result of Action

It is known to be used for the quantitative colorimetric determination of alduronic acids, such as glucuronic acid from urine . This suggests that it may have a role in detecting or quantifying certain biochemical substances.

Action Environment

It is recommended to handle this compound with appropriate protective measures, suggesting that it may be sensitive to exposure to certain environmental conditions .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 1,3-dihydroxynaphtalène implique généralement l'hydroxylation du naphtalène. Une méthode courante est l'hydroxylation catalytique utilisant le peroxyde d'hydrogène en présence d'un catalyseur tel que le pentoxyde de vanadium. La réaction est réalisée sous des conditions de température et de pression contrôlées pour assurer la formation sélective du dérivé 1,3-dihydroxy .

Méthodes de production industrielle

Dans un environnement industriel, la production de 1,3-dihydroxynaphtalène peut être mise à l'échelle en utilisant des réacteurs à écoulement continu. Cette méthode permet un meilleur contrôle des paramètres de réaction et améliore le rendement et la pureté du produit. L'utilisation d'agents oxydants et de catalyseurs respectueux de l'environnement est également explorée pour rendre le processus plus durable .

Analyse Des Réactions Chimiques

Types de réactions

Le 1,3-dihydroxynaphtalène subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former des quinones.

Réduction : Il peut être réduit pour former des dihydronaphtalènes.

Substitution : Il peut subir des réactions de substitution électrophile en raison de la présence de groupes hydroxyle.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs électrophiles comme le brome et l'acide nitrique sont employés dans des conditions contrôlées.

Principaux produits formés

Oxydation : Formation de naphtoquinones.

Réduction : Formation de dihydronaphtalènes.

Substitution : Formation de dérivés halogénés ou nitrés.

Applications de recherche scientifique

Le 1,3-dihydroxynaphtalène a plusieurs applications dans la recherche scientifique :

Chimie : Il est utilisé comme précurseur dans la synthèse de divers composés organiques.

Biologie : Il est étudié pour ses propriétés antioxydantes potentielles.

Industrie : Il est utilisé dans la production de colorants et de pigments.

Mécanisme d'action

Le mécanisme d'action du 1,3-dihydroxynaphtalène implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Il peut agir comme un inhibiteur de certaines enzymes, affectant ainsi les voies biochimiques. Par exemple, il a été démontré qu'il inhibe l'activité de la NRH déshydrogénase [quinone] 2, qui joue un rôle dans les réactions redox cellulaires .

Comparaison Avec Des Composés Similaires

Composés similaires

- 1,2-dihydroxynaphtalène

- 1,4-dihydroxynaphtalène

- 2,3-dihydroxynaphtalène

Unicité

Le 1,3-dihydroxynaphtalène est unique en raison de son motif d'hydroxylation spécifique, qui lui confère des propriétés chimiques et biologiques distinctes. Comparé à ses isomères, il présente une réactivité et une interaction différentes avec les cibles biologiques, ce qui en fait un composé précieux pour des applications spécifiques .

Propriétés

IUPAC Name |

naphthalene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOOMNEFVDUTJPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059631 | |

| Record name | 1,3-Naphthalenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear solid; [Hawley] Tan powder; [MSDSonline] | |

| Record name | Naphthoresorcinol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2471 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000715 [mmHg] | |

| Record name | Naphthoresorcinol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2471 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

132-86-5 | |

| Record name | 1,3-Dihydroxynaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthoresorcinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Naphthalenediol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115890 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Naphthalenediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Naphthalenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.619 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAPHTHORESORCINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X457YEW8Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

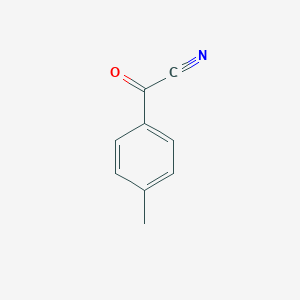

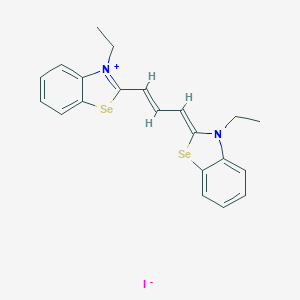

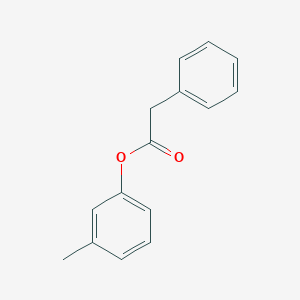

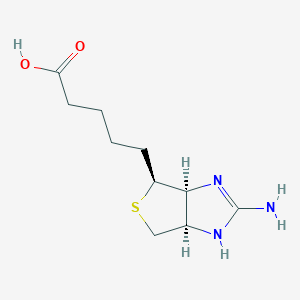

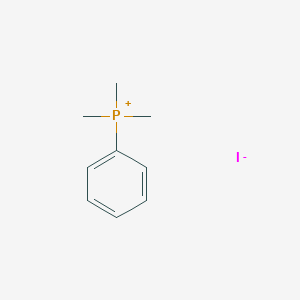

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1,3-Naphthalenediol?

A1: The molecular formula of 1,3-Naphthalenediol is C10H8O2, and its molecular weight is 160.17 g/mol.

Q2: What are the key spectroscopic properties of 1,3-Naphthalenediol?

A2: While the provided abstracts don't offer detailed spectroscopic data, we can infer key information:* UV-Vis Spectroscopy: 1,3-Naphthalenediol derivatives like Nile Red analogues exhibit solvatochromism, meaning their absorption and emission spectra shift based on solvent polarity. [] This suggests the electronic structure of 1,3-Naphthalenediol is sensitive to its environment.* Fluorescence Spectroscopy: Research on the excited state acidity of 1,3-Naphthalenediol has utilized picosecond emission spectroscopy to study its monoanionic forms. []

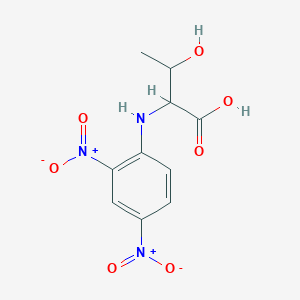

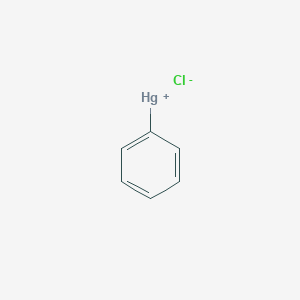

Q3: How does 1,3-Naphthalenediol interact with metal ions?

A3: 1,3-Naphthalenediol can act as a chelating agent, forming complexes with divalent metal ions. This has been demonstrated with 2,4-dinitroso-1,3-naphthalenediol, a derivative of 1,3-Naphthalenediol. Thermal and spectral studies have been conducted on these metal chelates. []

Q4: Can 1,3-Naphthalenediol be used to synthesize other compounds?

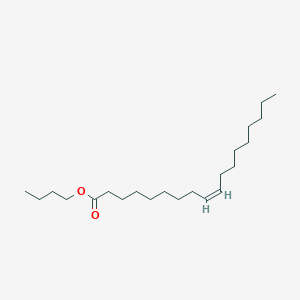

A4: Yes, 1,3-Naphthalenediol serves as a versatile starting material for synthesizing various compounds:* Nile Red Analogues: These fluorescent dyes, synthesized from 1,3-Naphthalenediol, are valuable for microscopy techniques, particularly in studying lipid structures. []* Cyclopropa[1,2-c]benz[1,2-e]indol-4-one (CBI) conjugates: These conjugates, synthesized using 1,3-Naphthalenediol as a precursor, exhibit enantioselective DNA alkylating activity, potentially valuable for developing new therapeutics. [] * 2-Hydroxy-3-phenyl-1,4-naphthoquinone: A novel copper(I)-catalyzed oxidation of 2-phenyl-naphthalene-1,3-diol, using atmospheric oxygen, leads to the formation of this 1,4-naphthoquinone. []

Q5: How does the structure of 1,3-Naphthalenediol influence its reactivity?

A5: The two hydroxyl groups in 1,3-Naphthalenediol play a crucial role in its reactivity:* Metal Chelation: The hydroxyl groups act as electron donors, facilitating chelation with metal ions. []* Oxidation: The presence of electron-rich hydroxyl groups makes 1,3-Naphthalenediol susceptible to oxidation, leading to the formation of quinones. []* Hydrogen Bonding: These groups participate in hydrogen bonding, impacting the compound's solubility and interactions with biological targets.

Q6: What are the potential applications of 1,3-Naphthalenediol in analytical chemistry?

A6: 1,3-Naphthalenediol and its derivatives show promise in analytical chemistry:* Detection of Sugars: 1,3-Naphthalenediol reacts with glucuronic acid, mannuronic acid, and galacturonic acid, suggesting its potential use in detecting and quantifying these sugars. [, ]* Cosmetic Analysis: RP-HPLC methods have been developed to simultaneously determine seven naphthalenediols, including 1,3-Naphthalenediol, in various cosmetic products. []

Q7: Are there any known biological activities of 1,3-Naphthalenediol?

A7: While 1,3-Naphthalenediol itself hasn't been extensively studied for its biological activity, its derivatives demonstrate intriguing properties:* DNA Alkylation: CBI conjugates, synthesized from 1,3-Naphthalenediol, exhibit enantioselective DNA alkylating activity, hinting at potential anti-cancer properties. []

Q8: What is the significance of the reported enantioselective DNA alkylation by CBI conjugates?

A8: The study highlighted that the 12S enantiomer of a pyrrole-imidazole CBI conjugate exhibited significantly higher DNA alkylating activity than its 12R counterpart. [] This enantioselectivity suggests that these conjugates interact with DNA in a specific orientation, potentially leading to more targeted and effective therapies with fewer off-target effects.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.